[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide
CAS No.:
Cat. No.: VC17738832
Molecular Formula: C7H13N3O2S
Molecular Weight: 203.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N3O2S |
|---|---|
| Molecular Weight | 203.26 g/mol |
| IUPAC Name | (1-propan-2-ylpyrazol-4-yl)methanesulfonamide |
| Standard InChI | InChI=1S/C7H13N3O2S/c1-6(2)10-4-7(3-9-10)5-13(8,11)12/h3-4,6H,5H2,1-2H3,(H2,8,11,12) |
| Standard InChI Key | ZBOPTUKBABVESM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C=N1)CS(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with an isopropyl group (-CH(CH₃)₂) and at the 4-position with a methanesulfonamide moiety (-CH₂SO₂NH₂). This arrangement confers unique electronic and steric properties, as evidenced by its planar pyrazole ring and the electron-withdrawing sulfonamide group. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N₃O₂S |
| Molecular Weight | 203.26 g/mol |
| IUPAC Name | (1-propan-2-ylpyrazol-4-yl)methanesulfonamide |
| Canonical SMILES | CC(C)N1C=C(C=N1)CS(=O)(=O)N |
| Hydrogen Bond Donors | 2 (NH₂ group) |
| Hydrogen Bond Acceptors | 4 (pyrazole N, SO₂O) |
The sulfonamide group enhances water solubility compared to unmodified pyrazoles, with a calculated logP of 0.89, suggesting moderate lipophilicity suitable for drug-like molecules.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data reveal distinct proton environments:
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¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (d, J=6.8 Hz, 6H, -CH(CH₃)₂), 3.90 (m, 1H, -CH(CH₃)₂), 4.15 (s, 2H, -CH₂SO₂NH₂), 7.45 (s, 1H, pyrazole H-3), 8.20 (s, 1H, pyrazole H-5).
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¹³C NMR: Peaks at 22.4 ppm (-CH₃), 51.2 ppm (-CH₂SO₂NH₂), and 148.9 ppm (pyrazole C-4).
Synthesis and Industrial Scalability
Laboratory-Scale Synthesis
The primary synthetic route involves a two-step protocol:
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Pyrazole Alkylation: 1H-pyrazole reacts with 2-bromopropane in the presence of K₂CO₃ in DMF at 80°C to yield 1-isopropylpyrazole (85% yield).
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Sulfonamide Formation: The intermediate undergoes sulfonation using methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine (TEA) as a base (0–5°C, 4 h), achieving 72% isolated yield after column chromatography.
The reaction mechanism proceeds via nucleophilic substitution at the pyrazole’s 4-position, favored by the electron-donating isopropyl group at N-1.
Process Optimization for Manufacturing
Patent EP3280710B1 highlights advancements in pyrazole sulfonamide synthesis, emphasizing:
Industrial Applications and Derivatives
Agrochemical Intermediates
The compound serves as a precursor to fungicidal agents, exemplified by:
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Fluopyram Derivatives: Incorporating trifluoromethyl groups show EC₅₀ = 0.8 ppm against Botrytis cinerea .
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Herbicidal Metabolites: Chlorinated analogs inhibit acetolactate synthase (ALS) with Ki < 10 nM .
Pharmaceutical Building Blocks
Recent innovations include:
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Androgen Receptor Antagonists: Patent USRE49556E1 discloses pyrazole sulfonamides with IC₅₀ = 0.3 nM in LNCaP prostate cancer models.
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JAK2 Inhibitors: Bromo-substituted derivatives demonstrate 94% inhibition at 10 μM concentration in kinase assays.
Environmental and Regulatory Considerations
Ecotoxicity Profile
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Aquatic Toxicity: LC₅₀ = 12 mg/L (96 h, Daphnia magna), classifying it as “harmful” under EU Directive 93/67/EEC.
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Biodegradation: Aerobic soil metabolism studies show 78% degradation over 60 days, suggesting moderate persistence.
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